P2X7 Receptor Antagonism: Class-Level Potency Inference from the Hydantoin-Piperidine Scaffold
While direct receptor binding data for CAS 2034358-89-7 have not been publicly disclosed, the compound’s core scaffold—2,5-dioxoimidazolidine linked via a piperidine spacer to a sulfonamide—has been systematically characterized in the P2X7R antagonist literature. The structurally closest benchmark compound, 1-adamantanecarbonyl analogue 21i (containing the identical hydantoin-piperidine core but with an adamantyl carboxamide replacing the dimethylsulfonamide), exhibits IC₅₀ = 23 nM in the ethidium uptake assay and IC₅₀ = 14 nM in the IL-1β ELISA assay [1]. The sulfonamide-bearing analogues in the related 1-piperidinylimidazole series demonstrate that introduction of a sulfonyl group at the piperidine nitrogen consistently enhances P2X7R antagonism by 2- to 8-fold relative to the corresponding carboxamide or unsubstituted piperidine derivatives [2]. On the basis of this SAR, the dimethylsulfonamide variant is projected to retain single-digit to low double-digit nanomolar P2X7R antagonism, positioning it as a viable tool compound for in vitro target engagement studies.
| Evidence Dimension | P2X7R inhibitory potency (ethidium uptake assay) |
|---|---|
| Target Compound Data | Not directly measured; inferred from SAR to be in the range 5–50 nM |
| Comparator Or Baseline | Compound 21i (hydantoin-piperidine-adamantyl carboxamide): IC₅₀ = 23 ± 5 nM [1] |
| Quantified Difference | Projected 2- to 8-fold improvement when sulfonamide replaces carboxamide, based on matched-pair analysis in the imidazole series [2] |
| Conditions | Human P2X7R expressed in HEK293 cells; ethidium ion uptake measured by fluorescence; ATP concentration = 1 mM; incubation time = 30 min [1] |
Why This Matters
Procurement of CAS 2034358-89-7 provides a sulfonamide-bearing P2X7R probe that is mechanistically distinct from the amide-linked analogues, enabling more precise SAR dissection of the hydrogen-bond acceptor requirement at the piperidine nitrogen.
- [1] Park J-H, Lee G-E, Lee S-D, et al. Discovery of Novel 2,5-Dioxoimidazolidine-Based P2X7 Receptor Antagonists as Constrained Analogues of KN62. J Med Chem. 2015;58(5):2114–2134. doi:10.1021/jm500324g. View Source
- [2] Lee G-E, et al. Potent Suppressive Effects of 1-Piperidinylimidazole Based Novel P2X7 Receptor Antagonists on Cancer Cell Migration and Invasion. CORE deposit. 2024. https://core.ac.uk/works/48628220. View Source
